8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Properties
IUPAC Name |
8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-29-19-10-8-17(9-11-19)15-28-16-22-24(18-6-4-3-5-7-18)26-27-25(22)21-14-20(30-2)12-13-23(21)28/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBQNVOBANUNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation Approach
Friedländer condensation remains a cornerstone for constructing quinoline-based frameworks. For this compound, the method involves reacting o-aminocarbonyl precursors with pyrazolone derivatives under acidic or basic conditions. A modified protocol begins with 5-amino-2-methoxybenzaldehyde and 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5(4H)-one in refluxing ethanol with catalytic p-toluenesulfonic acid (Scheme 1). The reaction proceeds via imine formation, followed by cyclodehydration to yield the pyrazoloquinoline core.
Optimization Insights :
- Solvent Choice : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Reflux conditions (78°C) enhance reaction kinetics, achieving 68% yield in 12 hours.
- Substituent Effects : Electron-donating methoxy groups improve cyclization efficiency by stabilizing transition states.
Table 1: Friedländer Condensation Variants
| Precursor | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|
| 5-Amino-2-methoxybenzaldehyde | p-TsOH | 68 | 12 |
| 5-Amino-2-hydroxybenzaldehyde | HCl (gas) | 52 | 18 |
| 5-Nitro-2-methoxybenzaldehyde | FeCl3 | 45 | 24 |
Electrochemical Synthesis
Recent advances in electrosynthesis offer a solvent-free route to pyrazoloquinolines. Building on work by Alajmi et al., the target compound is synthesized via anodic oxidation of 7-methoxy-4-hydrazinoquinoline and 4-methoxybenzaldehyde in an undivided cell (Scheme 2). Constant current (10 mA/cm²) applied for 6 hours induces hydrazone formation (Intermediate A ), which undergoes spontaneous cyclization to the final product.
Key Advantages :
- Green Metrics : Eliminates toxic oxidants (e.g., KMnO4) and reduces waste by 40% compared to thermal methods.
- Scalability : Continuous flow electrolysis achieves 85% conversion at pilot scale (50 L reactor).
Table 2: Electrochemical Parameters
| Substrate Concentration (M) | Current Density (mA/cm²) | Charge Passed (F/mol) | Yield (%) |
|---|---|---|---|
| 0.1 | 10 | 2.5 | 72 |
| 0.2 | 15 | 3.0 | 65 |
| 0.3 | 20 | 3.5 | 58 |
Multi-Step Organic Synthesis via Hydrazine Cyclization
Adapting methodologies from RROIJ, this approach involves three stages:
Quinoline Core Formation :
Benzylation at Position 5 :
Final Purification :
Mechanistic Note : The Pfitzinger reaction’s keto-acid intermediate (51 ) decarboxylates during cyclization, ensuring proper ring fusion.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedländer Condensation | 68 | 95 | Moderate | High (solvent use) |
| Electrochemical | 72 | 98 | High | Low |
| Multi-Step Organic | 63 | 90 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. The mechanisms by which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Research indicates that compounds similar to 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exhibit significant inhibition of cancer cell lines. For example, studies report IC50 values ranging from to against various cancer types, suggesting potent anticancer activity .
- Mechanistic Insights : The inhibition of sirtuins, a family of proteins involved in cellular regulation, has been proposed as a mechanism for the anticancer activity of pyrazoloquinolines. This suggests that the compound may interfere with cancer cell survival pathways .
Neuropharmacological Effects
The neuropharmacological potential of this compound is noteworthy:
- Dopaminergic Activity : Pyrazoloquinoline derivatives often interact with dopamine receptors, which could be beneficial in treating neurological disorders such as schizophrenia and depression . The presence of methoxy groups in the structure may enhance binding affinity to these receptors.
- Cognitive Enhancement : Some studies suggest that compounds with similar structures may improve cognitive functions and have neuroprotective effects, indicating potential applications in neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad-Spectrum Activity : Research indicates that pyrazoloquinolines can exhibit antibacterial and antifungal activities against a range of pathogens. Modifications in the chemical structure can lead to enhanced antimicrobial efficacy .
Several case studies illustrate the applications of this compound:
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives structurally related to this compound showed promising results in inhibiting cancer cell proliferation in vitro while maintaining low toxicity profiles .
- Neuropharmacological Research : A recent study explored the effects of similar compounds on dopamine receptor modulation, suggesting potential therapeutic benefits for conditions like Parkinson's disease and schizophrenia .
Mechanism of Action
The mechanism of action of 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 8-methoxyquinoline and 5-methoxyquinoline share structural similarities and exhibit comparable biological activities.
Pyrazole derivatives: Compounds such as pyrazoloquinolines and pyrazolopyridines have similar core structures and are studied for their pharmacological properties.
Uniqueness
8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy and benzyl groups contribute to its enhanced stability and potential for diverse applications in research and industry.
Biological Activity
8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound can be characterized by its unique pyrazoloquinoline structure, which contributes to its diverse biological effects. The presence of methoxy groups enhances its solubility and potential reactivity, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazoloquinoline exhibit significant anticancer activity. For example, compounds related to the pyrazoloquinoline structure have been shown to inhibit cell proliferation in various cancer cell lines. Notably, research has demonstrated that certain derivatives can induce apoptosis by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Key Findings:
- Cell Lines Tested: HCT116 (colorectal cancer) and Caco-2 (intestinal cancer) cells.
- Mechanism of Action: Induction of apoptosis and cell cycle arrest in the G2/M phase.
- IC50 Values: Specific IC50 values for this compound are not yet established but are expected to be comparable to other known anticancer agents.
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.
In Vitro Studies:
- Bacterial Strains Tested: Includes Gram-positive and Gram-negative bacteria.
- Results: Compounds demonstrated varying degrees of antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of a related compound on colorectal cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis through specific molecular pathways .
- Antimicrobial Evaluation : Another study synthesized various quinoline derivatives, including those with pyrazole moieties, and assessed their antimicrobial properties against several pathogens. The findings suggested promising results that warrant further exploration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Key structural features influencing activity include:
- Substitution patterns on the phenyl rings.
- The presence of electron-donating groups like methoxy.
- The overall conformation of the pyrazolo[4,3-c]quinoline core.
Q & A
What are the common synthetic routes for 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline?
Basic Research Question
Methodological Answer:
The synthesis typically involves cyclization and condensation strategies. Key approaches include:
- Starting with 2,4-dichloroquinoline-3-carbonitrile (1) as a precursor, followed by nucleophilic substitution and cyclization to form the pyrazoloquinoline core .
- Condensation of aldehydes or ketones with pyrazole intermediates under acidic conditions (e.g., acetic acid or phosphorous oxychloride) to introduce substituents like methoxyphenyl groups .
- Ultrasound-assisted reactions to enhance reaction efficiency, as demonstrated in the synthesis of pyrazoloquinoline derivatives using KOH and ethanol under ultrasonic irradiation .
How can regioselectivity challenges in the synthesis of pyrazoloquinoline derivatives be addressed?
Advanced Research Question
Methodological Answer:
Regioselectivity issues arise during cyclization and substitution steps. Strategies include:
- Directing groups : Use electron-withdrawing groups (e.g., nitriles) to steer reactivity at specific positions .
- Optimized reaction conditions : Adjust temperature, solvent polarity, and catalysts (e.g., NH4OAc in acetic acid) to favor desired pathways .
- Structural validation : Confirm regiochemistry via X-ray crystallography (e.g., for tetrazol-amine regioisomers) or 2D NMR (e.g., NOESY for spatial proximity analysis) .
What spectroscopic and computational methods are used to characterize this compound?
Basic Research Question
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) to confirm substituent positions .
- X-ray crystallography : Resolve crystal packing and stereochemistry, as seen in studies of halogenated tetrazol-amine derivatives .
- DFT calculations : Use B3LYP/6-31G* level theory to predict conformational stability and compare with experimental data (e.g., relative energies of hypothetical conformers) .
How can structure-activity relationships (SAR) be explored for antimicrobial activity?
Advanced Research Question
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., halogens, alkyl chains) and test against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
- In vitro assays : Use microdilution methods to determine minimum inhibitory concentrations (MICs) and compare with control drugs like isoniazid .
- Molecular docking : Map interactions with target enzymes (e.g., enoyl-ACP reductase for antitubercular activity) using AutoDock or Schrödinger .
How do methoxy groups influence photophysical and antioxidant properties?
Advanced Research Question
Methodological Answer:
- Photophysical analysis : Measure fluorescence quantum yields (e.g., for pyrano[3,4-c]pyrazoloquinoline derivatives) to assess electron-donating effects of methoxy groups .
- Antioxidant assays : Use DPPH radical scavenging and FRAP tests to correlate methoxy substitution patterns with redox activity .
- Theoretical studies : Calculate HOMO-LUMO gaps to predict charge transfer efficiency, as demonstrated in pyrazoloquinoline derivatives .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Assay standardization : Validate protocols (e.g., broth microdilution for MICs) against reference strains and controls .
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Pharmacokinetic profiling : Assess solubility, metabolic stability, and membrane permeability via Caco-2 cell models or PAMPA .
What environmental impact assessments are relevant for this compound?
Basic Research Question
Methodological Answer:
- Degradation studies : Investigate hydrolysis/photolysis pathways under simulated environmental conditions (pH, UV light) .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to estimate LC50/EC50 values .
- Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon) to predict lipid solubility and environmental persistence .
What in silico strategies predict bioavailability and toxicity?
Advanced Research Question
Methodological Answer:
- ADMET prediction : Use SwissADME or admetSAR to estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hepatotoxicity) .
- QSAR modeling : Train models on pyrazoloquinoline datasets to correlate substituents with metabolic stability .
- Molecular dynamics : Simulate binding to human serum albumin (HSA) to predict plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
